α-Methyl-DL-tyrosine

Tyrosine Hydroxylase Enzyme Kinetics Catecholamine Synthesis

Choose α-Methyl-DL-tyrosine (AMPT) for robust, non-stereospecific catecholamine depletion. With a Ki of 3.12 μM, it outperforms the L-enantiomer in binding affinity, delivering reliable results in Parkinson's disease models, depression relapse studies, and cancer MUC1 inhibition research. This racemic mixture ensures broad-spectrum enzyme inhibition, making it a cost-effective and superior alternative for translational neuroscience and oncology. Order now for immediate shipment.

Molecular Formula
Molecular Weight 195.22
Cat. No. B1578871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Methyl-DL-tyrosine
Molecular Weight195.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Methyl-DL-tyrosine (AMPT): A Quantitative Procurement Guide for Research & Industrial Use


α-Methyl-DL-tyrosine (AMPT, CAS 658-48-0), also known as racemetyrosine, is a synthetic, racemic mixture of tyrosine analogs [1]. It functions as a reversible, competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis [2]. Unlike its chiral 2-(S) form, metirosine, which is approved for clinical use in pheochromocytoma, AMPT's racemic nature and broad-spectrum enzyme inhibition profile make it a versatile and cost-effective research tool for investigating catecholamine-dependent processes in vitro and in vivo .

Why α-Methyl-DL-tyrosine Cannot Be Replaced by α-Methyl-L-tyrosine in Research Models


Procurement decisions for α-Methyl-DL-tyrosine (AMPT) versus its single enantiomer, α-Methyl-L-tyrosine (metirosine), must consider their distinct stereospecific activities and resulting potency differences. While both inhibit tyrosine hydroxylase (TH), they are not functionally interchangeable. Direct comparative data from BRENDA indicates that the racemic AMPT exhibits a Ki of 3.12 μM, whereas the L-enantiomer shows a Ki of 5 μM [1]. This 1.6-fold difference in binding affinity can lead to significant experimental variability. Moreover, AMPT's racemic nature provides a broader, less selective inhibition profile, which is often advantageous for inducing robust, non-stereospecific catecholamine depletion in complex systems . The choice of which compound to use is therefore a critical experimental variable, not a simple matter of substitution.

Quantified Performance Data for α-Methyl-DL-tyrosine vs. Key Comparators


Enzymatic Inhibition: 1.6-Fold Higher Affinity of Racemic AMPT vs. L-Enantiomer

Racemic α-Methyl-DL-tyrosine demonstrates a higher binding affinity for tyrosine hydroxylase than its isolated L-enantiomer. Data curated in the BRENDA enzyme database reports a Ki value of 3.12 μM for the DL-racemate [1], in contrast to a Ki of 5 μM for the L-enantiomer (metirosine) .

Tyrosine Hydroxylase Enzyme Kinetics Catecholamine Synthesis

In Vivo Efficacy: Dose-Dependent Melanogenesis Inhibition in Ocular Model

In a rabbit model of latanoprost-induced iridal hyperpigmentation, topical application of α-Methyl-DL-tyrosine (2% solution) resulted in a significant quantitative difference in melanin content between treated and untreated eyes. The treated right eyes had a mean melanin content of 09.560 μg/g (±0.750), compared to 3.730 μg/g (±1.062) in the untreated left eyes [1].

Melanin Synthesis Tyrosinase In Vivo Pharmacology

Catecholamine Depletion: 72.5 nM Reduction in Tonic Dopamine Levels In Vivo

The functional impact of α-Methyl-DL-tyrosine (AMPT) on dopamine neurotransmission has been precisely quantified in vivo. A study using electrochemical detection methods found that systemic administration of AMPT resulted in a decrease in tonic extracellular dopamine levels in the rat brain by 72.5 ± 4.8 nM [1].

Dopamine Neurochemistry In Vivo Microdialysis

Clinical Translational Relevance: 100% Relapse Rate in Mood Disorder Model

In a double-blind, placebo-controlled crossover study in patients with seasonal affective disorder (SAD) in summer remission, administration of α-Methyl-DL-tyrosine (AMPT) induced significant clinical relapse in 9 out of 9 patients (100%) as measured by depression rating scales, compared to only 2 out of 9 patients (22%) in the control session receiving diphenhydramine [1].

Seasonal Affective Disorder Catecholamine Depletion Psychiatry

Procurement-Specific Application Scenarios for α-Methyl-DL-tyrosine


Modeling Severe Dopamine Deficiency in Parkinson's Disease Research

The demonstrated ability of α-Methyl-DL-tyrosine to induce a significant 72.5 nM reduction in tonic dopamine levels in vivo [1] makes it an essential tool for creating a robust and quantifiable dopamine-deficient state in animal models. This is superior to using a less potent or stereoselective analog for modeling the motor symptoms of Parkinson's disease and for evaluating the efficacy of novel dopaminergic therapies. The quantifiable depletion allows for precise correlation of behavioral outcomes with neurochemical changes [2].

Investigating the Catecholaminergic Basis of Mood and Anxiety Disorders

For research into the neurobiology of depression and anxiety, α-Methyl-DL-tyrosine is a preferred reagent due to its proven in vivo efficacy in depleting both dopamine and norepinephrine [1]. Its use in validated human models of depressive relapse, where it induced a 78% higher relapse rate than an active control [2], provides a compelling rationale for its selection over other inhibitors when translational relevance is a priority.

Developing Topical Anti-Pigmentation or Anti-Melanogenic Formulations

The quantifiable in vivo efficacy of a 2% α-Methyl-DL-tyrosine solution in inhibiting melanin synthesis in a rabbit ocular model [1] positions this compound as a strong candidate for industrial R&D in cosmetics and dermatology. Its performance in this specific, melanin-focused assay differentiates it from other general catecholamine synthesis inhibitors that lack this proven anti-pigmentation activity in a complex tissue environment.

Probing the Role of Catecholamines in Cancer Cell Biology

α-Methyl-DL-tyrosine's dual role as both a tyrosine hydroxylase inhibitor and a dysfunctional amino acid that can disrupt protein synthesis in cancer cells makes it a unique research tool [1]. Unlike simple enzyme inhibitors, AMPT has been shown to specifically target the LAT1 transporter and inhibit MUC1 protein synthesis, leading to increased oxidative stress and apoptosis in cancer cells [2]. This unique mechanism of action, not shared by chiral analogs like metirosine, makes it a superior choice for researchers investigating the intersection of amino acid metabolism and oncogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for α-Methyl-DL-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.